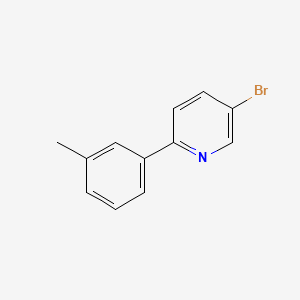

5-Bromo-2-(3-methylphenyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVLJNWFFTUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677949 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215073-45-2 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Bromo-2-(3-methylphenyl)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(3-methylphenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a key heterocyclic building block. Aryl-substituted pyridines are prevalent structural motifs in medicinal chemistry, contributing significantly to the development of novel therapeutics.[1][2] This document offers a detailed exploration of a robust synthetic methodology—the Suzuki-Miyaura cross-coupling reaction—elucidating the mechanistic principles and rationale behind procedural choices. Furthermore, it establishes a full suite of analytical protocols for structural verification and purity assessment, including NMR, MS, and IR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this important compound.

Introduction and Significance

The pyridine scaffold is a cornerstone in pharmaceutical sciences, with a significant number of FDA-approved drugs incorporating this azaheterocycle.[2] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged structure in drug design.[1] The target molecule, this compound, combines this critical heterocycle with a substituted phenyl ring, offering a versatile platform for further functionalization. The bromine atom at the 5-position provides a reactive handle for subsequent cross-coupling reactions or other transformations, while the 2-aryl substitution is a common feature in biologically active molecules.[3]

The synthesis of such biaryl systems is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, tolerance of a wide array of functional groups, and the general commercial availability and low toxicity of its boronic acid reagents.[4] This guide will focus primarily on this method as the gold standard for preparing the title compound.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and phenyl rings is efficiently accomplished via a Suzuki-Miyaura cross-coupling. The strategic disconnection involves 2,5-dibromopyridine and (3-methylphenyl)boronic acid. The palladium catalyst selectively facilitates the reaction at the more electronically activated 2-position of the pyridine ring over the 5-position.

Reaction Scheme

Catalytic Cycle and Mechanistic Rationale

The efficacy of the Suzuki reaction hinges on a well-understood palladium catalytic cycle.[4] Each step is critical for achieving a high yield of the desired product.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-2-(3-methylphenyl)pyridine: A Case Study in X-ray Crystallography

A Note to the Reader: As of the latest search of crystallographic databases, the complete X-ray crystal structure of 5-Bromo-2-(3-methylphenyl)pyridine has not been publicly deposited. This guide, therefore, employs a closely related analogue, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , for which detailed crystallographic data is available, to serve as a practical and illustrative example of the entire process of single-crystal X-ray diffraction analysis. The principles, protocols, and interpretations discussed herein are directly applicable to the structural determination of the topic compound and its congeners.

Introduction: The Significance of Bipyridine Scaffolds in Modern Drug Discovery

Substituted bipyridines represent a class of heterocyclic compounds of immense interest to the pharmaceutical and materials science sectors. Their unique electronic properties and ability to act as ligands for metal catalysts make them versatile building blocks in organic synthesis.[1] In the realm of drug development, the bipyridine motif is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][3] The precise three-dimensional arrangement of atoms within these molecules, including bond lengths, bond angles, and intermolecular interactions, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information with atomic resolution.[2]

This guide provides a comprehensive overview of the process of determining the crystal structure of a bipyridine derivative, using 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine as a case study to illustrate the synthesis, crystallization, and crystallographic analysis of this compound.

Part 1: Synthesis and Crystallization

Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] This approach is well-suited for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol: Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromopyridin-2-yl trifluoromethanesulfonate (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Catalyst and Solvent: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[4]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystal structure determination. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution. Several techniques can be employed for small organic molecules.[5]

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture of chloroform and methanol) at room temperature to create a nearly saturated solution.

-

Preparation: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

-

Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

-

Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form. The ideal crystals for X-ray diffraction are typically clear, well-formed, and between 0.1 and 0.5 mm in each dimension.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following sections detail the workflow for determining the crystal structure, using data from the analogue 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine for illustrative purposes.[6]

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of X-rays is recorded by a detector.[2]

Illustrative Data Collection Parameters (for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine): [6]

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.9376 (4) Å |

| b | 20.999 (3) Å |

| c | 13.2700 (15) Å |

| α | 90° |

| β | 95.035 (7)° |

| γ | 90° |

| Volume | 1093.0 (2) ų |

| Z | 4 |

Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities. The primary challenge in X-ray crystallography is the "phase problem": the phases of the diffracted X-rays are lost during the experiment, yet they are essential for calculating the electron density map of the molecule.

Workflow for Structure Solution and Refinement:

Workflow of X-ray Crystal Structure Determination. This diagram illustrates the key computational steps from raw diffraction data to a validated final structure.

Step-by-Step Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

-

Structure Solution: The phase problem is solved using computational methods. For small molecules, "direct methods" are most commonly used. These statistical methods use relationships between the intensities of strong reflections to derive initial phase estimates.

-

Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model by fitting atoms into the regions of high electron density.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, thermal parameters (describing the vibration of each atom), and other parameters are adjusted to improve the agreement between the observed structure factors and those calculated from the model.

-

Validation: The final refined structure is validated using software tools like checkCIF to ensure that the model is chemically reasonable and that there are no significant errors in the data or the model.

Illustrative Refinement Data (for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine): [6]

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.068 |

| S (Goodness-of-fit) | 1.04 |

| Reflections collected | 7773 |

| Independent reflections | 2027 |

| Parameters refined | 146 |

Part 3: Analysis of the Crystal Structure

The final output of a successful crystal structure determination is a detailed three-dimensional model of the molecule in the crystal lattice.

Molecular Structure:

The analysis of the crystal structure of our analogue, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, reveals that the dihedral angle between the two aromatic rings is 51.39 (5)°.[6] This twist angle is a critical conformational parameter that influences the overall shape of the molecule and its potential interactions with biological targets.

Crystal Packing and Intermolecular Interactions:

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the molecules are primarily held together by van der Waals forces.[6] The study of these interactions is crucial for understanding the physical properties of the solid material and can provide insights into crystal engineering strategies.

Conclusion

The determination of the X-ray crystal structure of a molecule like this compound is a multi-step process that combines synthetic organic chemistry with sophisticated analytical techniques. While the specific crystallographic data for this compound is not yet available, this guide has outlined the complete workflow, from synthesis and crystallization to data analysis, using a closely related analogue as a practical example. The detailed structural information obtained from such an analysis is invaluable for researchers in drug discovery and materials science, providing a solid foundation for understanding molecular properties and designing new functional molecules.

References

-

Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2969. Available at: [Link]

-

Steed, J. W. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 21(12), 6737-6751. Available at: [Link]

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

-

Kuleshova, E. V., et al. (2021). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Journal of Molecular Structure, 1244, 130959. Available at: [Link]

-

Kim, J. Y., et al. (2015). Crystal structure of [5-bromo-2-(pyridin-2-yl-κN)phenyl-κC 1](pentane-2,4-dionato-κ 2 O,O′)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1259–1261. Available at: [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available at: [Link]

-

Wu, Y.-M., et al. (2006). 5-Bromo-2-(hydroxymethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2102-o2103. Available at: [Link]

-

Nie, J., et al. (2001). Redetermination of the structure of 2,2'-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 57(5), o428-o429. Available at: [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Rossi, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(6), 4536-4549. Available at: [Link]

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. Available at: [Link]

-

Mohamed, S. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 225-230. Available at: [Link]

-

IUCr. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-[6-(3-methylphenyl)-3-pyridinyl]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Drag, M., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7785-7813. Available at: [Link]

-

Pop, F., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(2), M1880. Available at: [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Architecture: Tailoring Properties through Substituent Effects

An In-depth Technical Guide on the Physicochemical Properties of Substituted 2-Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyridine framework, a unique conjunction of an electron-deficient pyridine ring with an electron-rich phenyl group, represents a class of heterocyclic aromatic compounds of paramount importance in modern science.[1] This scaffold's inherent electronic and steric characteristics can be meticulously engineered through the strategic placement of substituents on either ring.[1] This fine-tuning capability allows for the modulation of crucial physicochemical properties, making substituted 2-phenylpyridines highly valuable in diverse fields, from the development of advanced materials for Organic Light Emitting Diodes (OLEDs) to the design of new therapeutic agents in medicinal chemistry.[1][2]

This guide offers a comprehensive exploration of the core physicochemical properties of these versatile compounds, focusing on the causal relationships between structure and function, detailing robust experimental protocols for their characterization, and providing a foundation for their rational design in specialized applications.

The electronic landscape of a 2-phenylpyridine molecule is the primary determinant of its reactivity, basicity, and photophysical behavior. Substituents fundamentally alter this landscape by donating or withdrawing electron density, effects that can be both qualitatively understood and quantitatively predicted.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a powerful framework for understanding the electronic influence of meta- and para-substituents on the reactivity of the phenyl ring.[3] It establishes a linear free-energy relationship where the logarithm of a reaction rate constant (k) or equilibrium constant (K) for a substituted species is proportional to a substituent constant (σ) and a reaction constant (ρ).[3][4]

log(k/k₀) = σρ or log(K/K₀) = σρ

-

Substituent Constant (σ): This value is specific to a substituent and its position (meta or para). Electron-donating groups (EDGs) like -NH₂ and -OCH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂ and -CN have positive σ values.[4]

-

Reaction Constant (ρ): This value reflects the sensitivity of a specific reaction to substituent effects.[3] A positive ρ indicates the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ signifies acceleration by EDGs (buildup of positive charge).[4]

This relationship is clearly demonstrated in the basicity (pKa) of the pyridine nitrogen. The introduction of substituents on the phenyl ring systematically alters the pKa, and this variation correlates linearly with the Hammett σ constant.

| Substituent (para-position) | Hammett Constant (σp) | Experimental pKa |

| -NH₂ | -0.66 | 5.86 |

| -OCH₃ | -0.27 | 5.32 |

| -CH₃ | -0.17 | 5.21 |

| -H | 0.00 | 4.98 |

| -Cl | 0.23 | 4.70 |

| -CN | 0.66 | 4.25 |

| -NO₂ | 0.78 | 4.10 |

| Table 1: The relationship between Hammett substituent constants (σp) and the experimental pKa of the conjugate acid of para-substituted 2-phenylpyridines. Data compiled to illustrate the trend. |

This predictable trend is crucial in drug design, where the pKa dictates a molecule's charge state at physiological pH, profoundly impacting its solubility, membrane permeability, and interaction with biological targets.[1]

Modulating Photophysical Properties for Optoelectronics

Substituted 2-phenylpyridines are cornerstone ligands in cyclometalated iridium(III) complexes, which are highly efficient phosphorescent emitters in OLEDs.[2][5] The emission color and quantum efficiency of these complexes are directly controlled by the electronic properties of the 2-phenylpyridine ligand.

The emission arises from a triplet excited state, which is a mixture of metal-to-ligand charge-transfer (³MLCT) and ligand-centered (³π-π*) states.[6] The energy of this emissive state, and thus the color of the emitted light, can be tuned by substituents:

-

Electron-Donating Groups (EDGs) on the phenyl ring raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the phenyl ring and the metal center.

-

Electron-Withdrawing Groups (EWGs) on the pyridine ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily centered on the pyridine moiety.

By combining these effects, the HOMO-LUMO energy gap can be systematically narrowed, leading to a red-shift in the emission wavelength (from blue to green to red). This principle is the foundation for creating full-color OLED displays.

Caption: Substituent effects on the HOMO-LUMO gap of 2-phenylpyridines.

Steric and Conformational Control

Beyond pure electronics, the three-dimensional structure of substituted 2-phenylpyridines plays a critical role. The dihedral angle between the phenyl and pyridine rings governs the extent of π-conjugation, which influences the molecule's electronic and photophysical properties.

Introducing bulky substituents at the ortho-positions of the phenyl ring (2' or 6' positions) or the pyridine ring (3-position) creates steric hindrance.[7] This forces the rings to twist out of planarity, increasing the dihedral angle.[8] The consequence is a disruption of the π-conjugation between the rings, which typically leads to a blue-shift in the absorption and emission spectra as the HOMO-LUMO gap widens. This strategy is often used to tune emission towards the blue region of the spectrum, which is critical for OLED lighting and displays.[9]

Synthesis and Characterization Protocols

The reliable synthesis and thorough characterization of these compounds are essential for research and development. The Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for synthesizing 2-phenylpyridines.[10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 2-phenylpyridine derivative. The choice of base, solvent, and catalyst may be optimized for specific substrates.

Objective: To synthesize 2-(4-methoxyphenyl)pyridine from 2-bromopyridine and 4-methoxyphenylboronic acid.

Materials:

-

2-Bromopyridine

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

-

Reagent Addition: To the flask, add 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water. The total volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the organic phase. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Physicochemical Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

UV-Visible Absorption Spectroscopy: Measures the electronic transitions. The wavelength of maximum absorption (λₘₐₓ) provides insight into the extent of π-conjugation.

-

Photoluminescence Spectroscopy: Measures the emission spectrum, determining the emission maximum (λₑₘ) and the photoluminescence quantum yield (Φ), which is a measure of emission efficiency.

-

Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials of the compound, from which the HOMO and LUMO energy levels can be estimated.

References

- Vertex AI Search. (n.d.).

- BenchChem. (2025). An in-depth Technical Guide to the Physicochemical Properties of Substituted Phenylpyridines.

- PubChem. (n.d.). 2-Phenylpyridine. Retrieved January 15, 2026.

- Royal Society of Chemistry. (2025).

- FooDB. (2010). Showing Compound 2-Phenylpyridine (FDB004404).

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Phenylpyridines.

- ResearchGate. (n.d.).

- Sci-Hub. (1962). Physical properties and chemical constitution. Part XXXVII. The electric dipole moments of some phenyl-substituted 2-phenylpyridines.

- [No Author]. (n.d.). The synthesis of substituted phenylpyrimidines via suzuki coupling reactions.

- Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved January 15, 2026.

- PubMed. (2010). Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study.

- ResearchGate. (2025). Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands | Request PDF.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

- MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- Sigma-Aldrich. (n.d.). 2-Phenylpyridine 98 1008-89-5.

- ResearchGate. (n.d.).

- MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

- BenchChem. (n.d.). In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure.

- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.

- Science Publishing Group. (n.d.). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex.

- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Scribd. (n.d.). Hammett Plots2 | PDF.

- ACS Publications. (2022). Manipulating Excited State Properties of Iridium Phenylpyridine Complexes with “Push–Pull” Substituents.

- [No Author]. (n.d.).

- ResearchGate. (n.d.). The effects of introducing sterically demanding aryl substituents in [Cu(N^N)(P^P)]+ complexes | Request PDF.

- [No Author]. (n.d.). The effects of introducing sterically demanding aryl substituents in [Cu(N^N)(P^P)]+ complexes.

- ACS Publications. (n.d.).

- NIH. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.

- [No Author]. (n.d.). Substituent effects on the photophysics of the kaede chromophore.

- Wikipedia. (n.d.).

- PubMed. (2019). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs)

- [No Author]. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7.

- NIH. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- MDPI. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles.

- ResearchGate. (n.d.).

- ResearchGate. (2025).

- Semantic Scholar. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.

- ResearchGate. (2024). Introducing sterically demanding substituents and π-π-interactions into [Cu(P^P)(N^N)]+ complexes.

- Journal of Materials and Environmental Science. (n.d.).

- ChemicalBook. (2025). 2-Phenylpyridine | 1008-89-5.

- KTU ePubl. (2023). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Deriv.

- Khan Academy. (2013).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Pyridines

An In-Depth Technical Guide to 5-Bromo-2-(3-methylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of biologically active compounds.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound, a biaryl pyridine derivative, represents a key intermediate and building block for the synthesis of more complex molecular architectures. Its structure combines a reactive bromine atom, suitable for further cross-coupling reactions, with a tolyl group that can influence receptor binding and metabolic stability. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

The fundamental identity and key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 5-bromo-2-m-tolylpyridine, 3-Bromo-6-(3-tolyl)pyridine | [3] |

| CAS Number | 1215073-45-2 | [3] |

| Molecular Formula | C₁₂H₁₀BrN | [3] |

| Molecular Weight | 248.12 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Storage Temperature | 2-8°C | [3] |

Synthesis Methodology: A Palladium-Catalyzed Approach

While multiple synthetic routes to substituted pyridines exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a highly efficient and versatile method for constructing the C-C bond between the pyridine ring and the phenyl group.[4][5][6] This approach is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves a Suzuki coupling between a dibrominated pyridine and a commercially available boronic acid.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol describes a representative procedure for the synthesis of the title compound.

Objective: To synthesize this compound from 2,5-dibromopyridine and (3-methylphenyl)boronic acid.

Materials:

-

2,5-Dibromopyridine

-

(3-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq), (3-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precursor. Degassing the solvents removes dissolved oxygen, which can also interfere with the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Causality Insight: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct aromatic proton signals for both the pyridine and the tolyl rings, as well as a characteristic singlet for the methyl (CH₃) group around 2.4 ppm.

-

¹³C NMR: Aromatic carbons typically appear in the 120-160 ppm range. The methyl carbon signal would be observed upfield.[2]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C=C and C=N ring stretching, and C-Br stretching would be expected.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in public literature, its structural motifs make it a highly valuable intermediate in several research areas.

Role as a Pharmaceutical Intermediate

The pyridine ring is a privileged scaffold in drug design, appearing in numerous approved drugs.[1][4] The title compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening.

-

Further Cross-Coupling: The bromine atom at the 5-position is a reactive handle for subsequent palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functional groups to explore the Structure-Activity Relationship (SAR) of a potential drug candidate.

-

Bioisosteric Replacement: The phenyl-pyridine core is often used as a bioisostere for other aromatic systems, like biphenyl or naphthalene. Replacing a phenyl ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to a biological target and altering physicochemical properties like solubility.[1]

-

Modulation of Pharmacokinetics: The methyl group on the phenyl ring can influence the metabolic stability of the molecule. It may block a potential site of metabolism or enhance binding through hydrophobic interactions. The overall lipophilicity of the molecule is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety, Handling, and Storage

As a brominated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, the following precautions are based on similar compounds.[7][8][9][10]

Hazard Classification (Anticipated):

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and appropriate protective clothing.[8][9]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Recommended storage temperature is 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its preparation via robust methods like the Suzuki-Miyaura coupling allows for its efficient synthesis. The presence of a reactive bromine handle and a biaryl core provides a versatile platform for the development of novel, complex molecules with tailored biological and physical properties. Proper handling and adherence to safety protocols are essential when working with this and related chemical intermediates.

References

-

ChemBK. (2024). 5-BROMO-2-METHYLPYRIDINE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-(4-bromo-3-methylphenyl)-3-methylpyridine. Retrieved from [Link]

- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

PubChem. (n.d.). 5-Bromo-2-[6-(3-methylphenyl)-3-pyridinyl]pyridine. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

- Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

-

SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. Retrieved from [Link]

- Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 19(1), 868-883.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-bromo-2-m-tolylpyridine | 1215073-45-2 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

IUPAC name for 5-Bromo-2-(3-methylphenyl)pyridine

An In-depth Technical Guide to 5-Bromo-2-(3-methylphenyl)pyridine

Introduction

This compound, a substituted biaryl heterocyclic compound, serves as a crucial structural motif and synthetic intermediate in modern medicinal chemistry and materials science. Its architecture, featuring a halogenated pyridine ring linked to a substituted phenyl group, offers multiple reaction sites for further chemical elaboration. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for coordination, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is also known by several synonyms, reflecting its structure.

Synonyms:

-

5-bromo-2-m-tolylpyridine[1]

-

3-Bromo-6-(3-tolyl)pyridine[1]

-

Pyridine, 5-bromo-2-(3-methylphenyl)-[1]

Key Identifiers

Precise identification is managed through universally recognized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1215073-45-2 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₀BrN | ChemicalBook[1] |

| SMILES String | Cc1cccc(c1)c2nccc(c2)Br | |

| InChI Key | LPHWEARRVYDDBW-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 248.12 g/mol | ChemicalBook[1] |

| Appearance | Solid (Typical) | |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

| Solubility | Soluble in common organic solvents like Chloroform, Ethyl Acetate. |

Synthesis and Manufacturing

The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this molecule. The most prevalent and efficient method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is favored in both academic and industrial settings due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[3]

The primary synthetic strategy involves coupling a brominated pyridine derivative with an appropriately substituted phenylboronic acid. In this case, the reaction would be between 2,5-dibromopyridine and (3-methylphenyl)boronic acid. The selectivity of the coupling at the 2-position of the pyridine ring is generally favored due to the electronic properties of the ring.

General Synthesis Workflow

The logical flow for the synthesis of this compound via Suzuki coupling is illustrated below. This process highlights the key components required for the carbon-carbon bond formation.

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromopyridine Derivatives

Abstract

The 5-bromopyridine scaffold is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science. Its utility is intrinsically linked to the reactivity of the carbon-bromine bond at the 5-position, which serves as a versatile handle for introducing molecular complexity. This guide provides an in-depth analysis of the electronic factors governing the reactivity of this C-Br bond and explores its behavior across a spectrum of pivotal synthetic transformations. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, offering field-proven insights into experimental design, catalyst selection, and protocol optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 5-bromopyridine derivatives in their synthetic endeavors.

Fundamental Principles: The Electronic Landscape of 5-Bromopyridine

To understand the reactivity of the bromine atom at the 5-position (a β-position), one must first appreciate the electronic nature of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) across the sigma framework of the ring.[1][2] This effect reduces the electron density at all carbon atoms, rendering the entire ring system electron-deficient compared to benzene.

However, the nitrogen lone pair does not participate in the aromatic π-system, meaning it cannot exert a positive mesomeric effect (+M) to donate electron density back into the ring.[3] This sustained electron deficiency is the primary reason pyridine and its derivatives are less reactive towards electrophilic aromatic substitution but are significantly more susceptible to nucleophilic attack than their benzene counterparts.[2][3]

The position of the bromine atom is critical. At the 2- (α) and 4- (γ) positions, a nucleophilic attack allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized directly onto the electronegative nitrogen atom via resonance. This provides substantial stabilization.[4][5] The 5-position (β), however, lacks this direct resonance stabilization pathway for an attacking nucleophile, making it inherently less reactive in traditional SNAr reactions.[4] Conversely, this same electron-withdrawing nature of the ring enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond highly susceptible to oxidative addition by low-valent transition metals, the key initiation step in a multitude of cross-coupling reactions.[6]

Caption: Electronic landscape of the 5-bromopyridine ring.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

The C(5)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) catalyst is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring.[6][7] This family of reactions provides unparalleled access to a diverse range of substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most utilized method for creating C-C bonds with 5-bromopyridine.[8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[9]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of 5-bromopyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the 5-arylpyridine product and regenerate the Pd(0) catalyst.[8]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

Electronic properties of 2-arylpyridine compounds

An In-depth Technical Guide to the Electronic Properties of 2-Arylpyridine Compounds

Introduction

2-Arylpyridines are a class of organic compounds that feature a pyridine ring directly connected to an aryl group at the 2-position. This structural motif is a cornerstone in various scientific disciplines, from materials science to medicinal chemistry. The direct C-C bond between the electron-deficient pyridine ring and the electron-rich aryl group gives rise to a unique set of electronic and photophysical properties. These properties can be finely tuned by introducing various substituents, making 2-arylpyridines highly versatile building blocks.[1] This guide provides a comprehensive overview of the synthesis, fundamental electronic properties, and applications of 2-arylpyridine compounds, with a focus on the underlying principles that govern their behavior.

Synthesis of 2-Arylpyridines: The Suzuki-Miyaura Cross-Coupling

The formation of the C(sp²)–C(sp²) bond between the pyridine and aryl rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile method.[2][3][4][5][6] This reaction involves the coupling of a pyridine-based electrophile with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

-

Catalyst: Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are often used. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

-

Base: An inorganic base like sodium phosphate (Na₃PO₄) is typically required to activate the boronic acid for transmetalation to the palladium center.[6]

-

Solvent: A mixture of an organic solvent like dioxane and water is often employed. Water can play a beneficial role, particularly in the hydrolysis of boronic esters to the more reactive boronic acids.[2][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried vial, add the pyridine electrophile (e.g., 2-chloropyridine or PyFluor) (0.3 mmol), the arylboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[2][6]

-

Solvent Addition: Add dioxane (1.0 mL) and, if using a boronic ester, water (0.2 mL).[2][6]

-

Reaction Conditions: Cap the vial and heat the reaction mixture at a temperature between 65 and 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine. Yields can range from modest to good (5%–89%), depending on the specific substrates.[2][3][4][5]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Fundamental Electronic Properties: Frontier Molecular Orbitals

The electronic properties of 2-arylpyridine compounds are best understood by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

HOMO: The HOMO is the highest energy orbital containing electrons. Its energy level is related to the ionization potential and the ability of the molecule to donate electrons.

-

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. Its energy level is related to the electron affinity and the ability of the molecule to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical parameter that determines the molecule's electronic and photophysical properties.[7][8] A smaller gap generally implies that the molecule can be more easily excited, which affects its color and reactivity.[7]

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Gap (eV) |

| 2-phenylpyridine | H | -5.8 | -1.9 | 3.9 |

| 2-(4-methoxyphenyl)pyridine | OCH₃ | -5.5 | -1.8 | 3.7 |

| 2-(4-cyanophenyl)pyridine | CN | -6.1 | -2.3 | 3.8 |

| 2-(4-nitrophenyl)pyridine | NO₂ | -6.4 | -2.8 | 3.6 |

Note: These are representative values and can vary depending on the computational method used.

Tuning the Electronic Properties

A key advantage of 2-arylpyridines is the ability to tune their electronic properties by introducing substituents on either the aryl or pyridine rings.[1][9][10][11] This allows for the rational design of molecules with specific HOMO/LUMO levels and energy gaps.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups on the aryl ring increase the electron density, raising the HOMO energy level and typically reducing the HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) groups on the aryl ring decrease the electron density, lowering both the HOMO and LUMO energy levels. The effect on the gap depends on the relative stabilization of the two orbitals.

Caption: Effect of substituents on frontier orbital energies.

Photophysical Properties

The electronic structure of 2-arylpyridines directly influences their interaction with light.

-

Absorption: The absorption of a photon with energy equal to or greater than the HOMO-LUMO gap can promote an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λ_max) is inversely related to the energy gap.

-

Emission: After excitation, the molecule can relax to the ground state by emitting a photon. This process can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence). The latter is particularly important for applications in OLEDs.[12]

The emission properties of 2-arylpyridine derivatives can be highly dependent on their structure and environment.[13][14][15][16] For example, introducing heavy metal atoms like iridium or platinum can promote intersystem crossing to the triplet state, leading to efficient phosphorescence.[13]

Applications Driven by Electronic Properties

Organic Light-Emitting Diodes (OLEDs)

2-Arylpyridines are widely used in OLEDs due to their excellent charge transport and emissive properties.[17][18] They can function as:

-

Phosphorescent Emitters: Iridium(III) complexes of 2-arylpyridines, such as fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃], are highly efficient green phosphorescent emitters.[12]

-

Host Materials: Their bipolar nature (ability to transport both holes and electrons) makes them suitable as host materials for phosphorescent dopants.[17]

-

Electron-Transport Materials: Bipyridine-based 2-arylpyridines have been developed as efficient electron-transport materials in OLEDs.

Caption: Basic structure of a multilayer OLED device.

Medicinal Chemistry

The electronic properties of 2-arylpyridines also play a crucial role in their biological activity. The distribution of electron density, dipole moment, and ability to participate in hydrogen bonding and π-stacking interactions are key determinants of drug-receptor binding. For instance, substituted 2-arylpyridines have been investigated as anticonvulsant drugs, where their structural and electronic properties are critical for their pharmacological activity.[19] Additionally, their luminescent properties make them attractive candidates for bio-imaging and as sensors.

Experimental Characterization Techniques

A combination of electrochemical and spectroscopic techniques is used to probe the electronic properties of 2-arylpyridine compounds.

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

-

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength, providing information about the electronic transitions and the HOMO-LUMO gap.

-

Fluorescence Spectroscopy: This technique measures the emission of light from a sample after excitation, providing information about the emissive properties and the excited state dynamics.

Sources

- 1. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]

- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tuning the electronic properties of dppz-ligands and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sci-hub.st [sci-hub.st]

- 16. mdpi.com [mdpi.com]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. youtube.com [youtube.com]

- 19. Structural and electronic properties of anticonvulsant drugs: substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(3-methylphenyl)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-(3-methylphenyl)pyridine in common organic solvents. Recognizing the absence of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and presents a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for applications in synthetic chemistry, process development, formulation, and medicinal chemistry. We delve into the theoretical underpinnings of solubility based on the compound's molecular structure and conclude with a robust methodology for generating reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The rational design of synthetic routes, purification strategies (such as crystallization), and formulation development hinges on a thorough understanding of its solubility characteristics. A compound's solubility dictates its bioavailability and is a critical parameter in drug discovery and development.[1] This guide serves as a practical resource for scientists to establish the solubility profile of this compound, enabling its effective utilization in research and development.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is governed by its physicochemical properties and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃BrN₂ | [4] |

| Molecular Weight | 325.2 g/mol | [4] |

| Appearance | Solid (predicted) | General knowledge |

| XLogP3-AA | 4.2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 25.8 Ų | [4] |

The structure of this compound, characterized by a substituted pyridine ring and a methylphenyl group, suggests a predominantly non-polar character. The high XLogP3-AA value of 4.2 indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones.[4] The presence of two nitrogen atoms as hydrogen bond acceptors allows for some interaction with protic solvents.

Based on these properties, the following solubility trends can be predicted:

-

High Solubility: Expected in non-polar to moderately polar aprotic solvents such as toluene, dichloromethane, chloroform, and tetrahydrofuran (THF).

-

Moderate to Low Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions will play a role.

-

Low to Very Low Solubility: Expected in highly polar protic solvents such as methanol, ethanol, and especially water. The large non-polar surface area of the molecule will likely hinder its dissolution in these solvents despite the potential for hydrogen bonding.

The following diagram illustrates the key structural features influencing the solubility of this compound.

Sources

Methodological & Application

The Strategic Synthesis of 5-(3-methylphenyl)pyridine: A Detailed Guide to the Suzuki-Miyaura Coupling of 5-Bromopyridines with 3-Methylphenylboronic Acid

Introduction: The Architectural Importance of Arylpyridines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly profound in the pharmaceutical industry, where it serves as a cornerstone for the synthesis of complex molecular architectures, especially biaryl and heteroaryl structures that are prevalent in a vast number of approved drugs and clinical candidates.[2] This guide provides an in-depth technical overview and a field-proven protocol for a synthetically valuable transformation: the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyridines with 3-methylphenylboronic acid. This specific reaction is pivotal for accessing 5-arylpyridine scaffolds, which are crucial components in a myriad of biologically active compounds, from kinase inhibitors to central nervous system agents. The strategic placement of the methyl group on the phenyl ring allows for the exploration of specific steric and electronic interactions within biological targets, making this a frequently employed coupling in medicinal chemistry programs.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The cycle commences with the oxidative addition of the 5-bromopyridine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: In this crucial step, the organic moiety from the 3-methylphenylboronic acid is transferred to the palladium center. The presence of a base is essential here; it activates the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the exchange of the bromide ligand on the palladium with the 3-methylphenyl group.[5]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners (the pyridyl and 3-methylphenyl groups) from the Pd(II) complex, forming the desired C-C bond of the 5-(3-methylphenyl)pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromopyridine with 3-methylphenylboronic acid. Optimization may be necessary for specific substituted analogs or for scale-up operations.

Reagents and Equipment

-

5-Bromopyridine

-

3-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The following table summarizes a set of generally effective conditions for the coupling of 5-bromopyridines.

| Parameter | Recommended Condition | Rationale and Considerations |

| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | This catalyst is often effective for heteroaryl couplings, demonstrating good activity and stability.[6] Other catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand can also be employed. |

| Ligand | dppf (in Pd(dppf)Cl₂) | Buchwald and Fu-type ligands can also be highly effective, especially for challenging couplings.[7] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Carbonate and phosphate bases are commonly used and effective.[5] K₃PO₄ is a stronger base and can be beneficial for less reactive systems. Cesium carbonate is often more soluble and can lead to higher yields but is more expensive.[5] |

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A mixture of an organic solvent and water is typical. Water aids in dissolving the base and facilitating the formation of the boronate species.[2] Other solvents like toluene or DMF can also be used. |

| Temperature | 80-100 °C | The reaction generally requires heating to drive the oxidative addition and ensure a reasonable reaction rate. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromopyridine (1.0 equiv), 3-methylphenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[8]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-methylphenyl)pyridine.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper degassing of solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase reaction temperature or time. |

| Formation of Homocoupled Byproduct | - Presence of oxygen leading to oxidative homocoupling of the boronic acid.[1] | - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive inert gas pressure. |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents.- Prolonged reaction times at high temperatures. | - Use anhydrous solvents and limit the amount of water in the reaction mixture.- Optimize the reaction time to avoid prolonged heating after the reaction is complete. |

| Dehalogenation of 5-Bromopyridine | - Presence of a hydride source in the reaction mixture.[1] | - Ensure the use of high-purity solvents and reagents. |

Conclusion: A Versatile Tool for Arylpyridine Synthesis

The Suzuki-Miyaura coupling of 5-bromopyridines with 3-methylphenylboronic acid is a highly reliable and versatile method for the synthesis of 5-arylpyridine derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide for scientists to successfully implement this powerful transformation in their synthetic endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

-

Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

-

American Chemical Society. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Link]

-

American Chemical Society. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

-

ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

-

PMC. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

-

ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

-

ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]

-

ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

ResearchGate. Suzuki coupling reaction of various alkyl bromide with methylboronic... [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-